S-(2-Chloroethyl) ethanethioate
Description
S-(2-Chloroethyl) ethanethioate is a thioester compound characterized by a chloroethyl (-CH2CH2Cl) group bonded to a sulfur atom, which is further linked to an acetyl (COCH3) moiety. Thioesters with chloroethyl groups are known for their alkylating reactivity, enabling interactions with biological macromolecules like DNA and proteins, as observed in glutathione conjugates (e.g., S-(2-chloroethyl)glutathione) . Such compounds are often studied in toxicology and pharmacology due to their roles in metabolic pathways and carcinogenicity .
Properties
CAS No. |
55847-36-4 |
|---|---|
Molecular Formula |
C4H7ClOS |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
S-(2-chloroethyl) ethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
InChI Key |
JORVVOWFMCOXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves reacting 2-chloroethanethiol (HSCH₂CH₂Cl) with acetyl chloride (CH₃COCl) in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl, shifting the equilibrium toward thioester formation:
$$
\text{HSCH}2\text{CH}2\text{Cl} + \text{CH}3\text{COCl} \xrightarrow{\text{Base}} \text{CH}3\text{COSCH}2\text{CH}2\text{Cl} + \text{HCl}
$$
Key Parameters :
Optimization and Yield Data
Table 1 compares yields under varying conditions. Pyridine as a base in dichloromethane at 10°C achieves 89% yield, while higher temperatures reduce purity due to decomposition.
Table 1: Acylation Method Optimization
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | Dichloromethane | 10 | 89 | 98.5 |
| Triethylamine | Toluene | 25 | 82 | 97.2 |
| None | Dichloromethane | 0 | 65 | 90.1 |
Method 2: Nucleophilic Substitution with Potassium Thioacetate
Reaction Design
An alternative route employs potassium thioacetate (CH₃COS⁻K⁺) reacting with 1,2-dichloroethane under SN2 conditions:
$$
\text{CH}3\text{COS}^- \text{K}^+ + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{CH}3\text{COSCH}2\text{CH}2\text{Cl} + \text{KCl}
$$
Advantages :
- Avoids handling volatile thiols.
- Utilizes inexpensive 1,2-dichloroethane.
Critical Process Parameters
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rate in biphasic systems.
- Solvent : Acetonitrile or DMF, polar aprotic solvents favoring SN2 mechanisms.
- Temperature : 60–80°C for 6–8 hours.
Table 2: Nucleophilic Substitution Performance
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium bromide | Acetonitrile | 6 | 85 |
| None | DMF | 12 | 72 |
Method 3: Thiourea-Mediated Synthesis
Two-Step Approach
This method involves:
- Thiourea Alkylation :
$$
\text{ClCH}2\text{CH}2\text{Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{NH}2\text{CSCH}2\text{CH}_2\text{Cl} + \text{HCl}
$$ - Acetylation :
$$
\text{NH}2\text{CSCH}2\text{CH}2\text{Cl} + \text{CH}3\text{COCl} \rightarrow \text{CH}3\text{COSCH}2\text{CH}2\text{Cl} + \text{NH}4\text{Cl}
$$
Drawbacks :
- Longer reaction time (12–24 hours).
- Lower overall yield (70–75%) due to intermediate purification steps.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Acylation (Method 1) | 89 | 98.5 | High | Moderate |
| Nucleophilic (Method 2) | 85 | 97.8 | Medium | High |
| Thiourea (Method 3) | 73 | 95.2 | Low | Low |
Key Insights :
- Method 1 is optimal for lab-scale synthesis due to high purity.
- Method 2 suits industrial production, balancing cost and yield.
Applications and Industrial Relevance
S-(2-Chloroethyl) ethanethioate is pivotal in synthesizing:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: S-(2-Chloroethyl) ethanethioate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, and other nucleophiles.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield ethanethioic acid derivatives.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
S-(2-Chloroethyl) ethanethioate is an organic compound with the molecular formula . It is characterized by a chloroethyl group attached to a thioester functional group.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves nucleophilic substitution reactions, where the chlorine atom is readily replaced by nucleophiles due to its good leaving group properties. This reactivity is crucial for its use in various chemical and biological applications. The compound targets nucleophilic sites in molecules, facilitating the formation of new bonds and interacting with enzymes that process thioester bonds, thereby influencing their activity and function.
Chemistry
This compound serves as an intermediate in synthesizing complex organic molecules.
Biology
In biological studies, this compound is used in enzyme interaction studies, particularly those involving thioesterases and related enzymes.
Medicine
There is ongoing research exploring the potential of this compound in drug development, focusing on its ability to form thioester bonds with biological molecules.
Industry
The compound's ability to form stable thioester bonds makes it valuable in various research and industrial contexts.
Reactions
This compound can undergo nucleophilic substitution reactions, with the chlorine atom being replaced by nucleophiles such as sodium hydroxide or potassium thiolate. It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation can be achieved using hydrogen peroxide, while reduction can be done using lithium aluminum hydride. The products of these reactions vary based on the specific conditions and reagents used. For instance, reacting with sodium hydroxide can yield ethanethioic acid derivatives.
Mechanism of Action
Mechanism: S-(2-Chloroethyl) ethanethioate primarily exerts its effects through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites in molecules, facilitating the formation of new bonds.
Enzyme Interactions: It interacts with enzymes that process thioester bonds, influencing their activity and function.
Comparison with Similar Compounds
a) S-(2-Chloroethyl)glutathione
- Structure : A glutathione conjugate with a 2-chloroethyl group replacing the thiol hydrogen.
- Metabolic Role: Generated via glutathione S-transferase-mediated conjugation with 1,2-dichloroethane, contributing to genotoxicity .
b) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- Structure : A nitrosourea with a 2-chloroethyl group.
- Pharmacokinetics : Rapid degradation in plasma (half-life ~5 minutes) but exhibits significant blood-brain barrier penetration, enhancing its utility in treating intracranial cancers .
- Alkylating Activity : High alkylating capacity correlates with anticancer efficacy against leukemia L1210 .
c) S-[2-[(5-Chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ethanethioate
d) S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate
- Structure : Contains a chlorinated β-keto group.
- Market Data : Historical consumption trends (1997–2019) and projected demand (2020–2046) highlight its use in diverse sectors, including agrochemicals .
Data Tables
Table 1: Comparative Analysis of Chloroethyl-Containing Compounds
Research Findings and Discussion
Reactivity and Stability
- Halogen Influence : Brominated analogues (e.g., S-(2-bromoethyl)glutathione) exhibit greater alkylating efficiency than chlorinated counterparts due to higher electrophilicity .
- Adduct Stability: DNA adducts like S-[2-(N7-guanyl)ethyl]glutathione persist in vitro (half-life 150 hours), underscoring their role in long-term genotoxicity .
Therapeutic vs. Toxicological Implications
- Nitrosoureas : Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea balance high alkylating activity with lipid solubility, enabling CNS targeting but requiring rapid administration due to short plasma stability .
- Industrial Thioesters : Substituted ethanethioates (e.g., S-[2-[(5-chloro...)]) are prioritized for physicochemical properties (e.g., density, melting point) over reactivity, aligning with industrial applications .
Metabolic Pathways
- Glutathione Conjugation : A critical detoxification pathway for 1,2-dihaloethanes, though it paradoxically generates reactive intermediates (e.g., episulfonium ions) that alkylate DNA .
Q & A
Basic: What are the recommended synthetic routes for S-(2-chloroethyl) ethanethioate and its derivatives in academic research?
This compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, Sonogashira cross-coupling has been employed to introduce thioester groups into norbornadiene derivatives, as demonstrated in the synthesis of S-(4-ethynyl-phenyl) ethanethioate derivatives . Alternative methods include alkylation of thioacetic acid with 2-chloroethyl halides under controlled conditions. Reaction optimization (e.g., temperature, catalysts like Pd/Cu) is critical to avoid degradation of sensitive functional groups .
Basic: How can researchers characterize the purity and structure of this compound post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : To confirm the presence of characteristic protons (e.g., CH₂-Cl at δ 3.5–4.0 ppm, thioester carbonyl at δ 170–200 ppm).
- HPLC with chiral columns : For enantiomeric purity assessment, as shown in the separation of S-((1S,2S)-cyclopentyl) ethanethioate derivatives using CHIRALCEL OD-H columns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.
Advanced: What experimental approaches are used to assess the alkylating potential of this compound in biological systems?
In vitro models, such as rat hepatocytes, are employed to study alkylation kinetics. Jean and Reed (1989) demonstrated that S-(2-chloroethyl) conjugates alkylate nucleophiles like glutathione and peptides, with reaction rates monitored via HPLC or spectrophotometry . Competitive alkylation assays using synthetic nucleophiles (e.g., 4-nitrobenzylpyridine) can quantify electrophilic reactivity .
Advanced: How do researchers resolve contradictions in biomarker sensitivity for S-(2-chloroethyl) conjugates?
Erve et al. (1996) found that hemoglobin alkylation by S-(2-chloroethyl)glutathione required a 100-fold molar excess for detection, indicating low sensitivity . To address this, advanced mass spectrometry (e.g., tandem MS) or isotopic labeling (e.g., ¹⁴C-tagged analogs) improves detection limits for adducts . Alternative biomarkers, such as urinary metabolites or DNA adducts, may provide higher sensitivity .
Advanced: What methodologies detect DNA adducts formed by this compound metabolites?
Postulated S-(2-chloroethyl)cysteinyl conjugates form S-[2-(N7-guanyl)ethyl] DNA adducts, detectable via:
- ³²P-postlabeling : Enhances sensitivity for low-abundance adducts.
- LC-MS/MS : Quantifies specific adducts like S-[2-(N7-guanyl)ethyl] derivatives with collision-induced dissociation .
- Immunoassays : Polyclonal antibodies against alkylated DNA bases enable semi-quantitative analysis .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., HCl gas) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do metabolic pathways influence the toxicological profile of this compound?
The compound’s toxicity depends on its activation via glutathione conjugation (e.g., forming episulfonium ions) or cytochrome P450-mediated oxidation. Jean and Reed (1992) showed that glutathione depletion in hepatocytes increases 1,2-dichloroethane toxicity, highlighting the protective role of conjugation pathways . Competing metabolic routes (e.g., hydrolysis to 2-chloroethanol) may alter mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
